![molecular formula C6H11NO2 B1213539 Cyclohexyl nitrite CAS No. 5156-40-1](/img/structure/B1213539.png)
Cyclohexyl nitrite
Overview
Description
Cyclohexyl nitrite is an organic compound with the formula C6H11NO2 . It is the ester of cyclohexanol and nitrous acid, making it an alkyl nitrite . It acts as an antianginal due to vasodilation . The compound is a colorless, volatile liquid .
Synthesis Analysis
Alkyl nitrites, including cyclohexyl nitrite, can be synthesized by reacting an alcohol with an inorganic nitrite in an acidic medium . This method involves the continuous synthesis of alkyl nitrites .Molecular Structure Analysis
The molecular formula of cyclohexyl nitrite is C6H11NO2 . Its average mass is 129.157 Da and its monoisotopic mass is 129.078979 Da . The structure of the nitrite group (–ONO) has been studied using topological analysis of Electron Localisation Function (ELF) for the DFT (B2PLYP)/aug-cc-pVTZ and DFT (B3LYP)/aug-cc-pVTZ optimized geometrical structures .Physical And Chemical Properties Analysis
Cyclohexyl nitrite is a colorless, volatile liquid . It has a molecular formula of C6H11NO2 and a molar mass of 129.159 g·mol−1 .Scientific Research Applications
1. Nitrite Reduction Studies
- The reduction of nitrite to nitric oxide, significant in the global nitrogen cycle, involves the use of cyclohexyl-based ligands in the study of non-heme iron systems for nitrite reduction. These studies highlight the influence of the secondary coordination sphere in the formation of Fe(III)-O or Fe(III)-OH during nitrite reduction, with cyclohexyl variants playing a key role (Park et al., 2022).
2. Epoxidation of Cyclohexene
- Cyclohexene, closely related to cyclohexyl nitrite, can be epoxidized efficiently using the R-CN/H2O2 system under ultrasonic irradiation. This highlights the potential of cyclohexyl derivatives in chemical reactions and their utility in industrial applications (Braghiroli et al., 2006).
3. Microbial Degradation Studies
- Cyclohexane, similar to cyclohexyl nitrite, has been studied in microbial nitrate-dependent degradation processes. Such research is crucial in understanding the fate of cyclohexane in anoxic environments, which can inform similar studies on cyclohexyl derivatives (Musat et al., 2010).
4. Hydrogenation of Phenol and Derivatives
- Research involving cyclohexanone, a compound derived from cyclohexane, in the hydrogenation of phenol to cyclohexanone demonstrates the potential application of cyclohexyl-related compounds in chemical synthesis and industrial processes (Wang et al., 2011).
5. Analytical Chemistry Applications
- Cyclohexene, produced from cyclamate in the presence of nitrite, is used in analytical methods for the sensitive and matrix effect-free detection of nitrite in complex samples. This indicates the relevance of cyclohexyl derivatives in developing new analytical techniques (Yang et al., 2021).
6. Photolysis Studies
- Cyclohexyl nitrite undergoes photolysis, leading to the formation of various compounds such as cyclohexanol and cyclohexyl nitrate. These studies are important in understanding the photochemical behaviors of cyclohexyl derivatives (Mackor & Boer, 2010).
7. Thermomorphic Electrochemical Systems
- Cycloalkanes like cyclohexane, in combination with nitriles, can create effective biphasic thermomorphic systems for electrochemical reactions. This highlights the potential utility of cyclohexyl compounds in electrochemical applications (Tanaka et al., 2006).
Mechanism of Action
properties
IUPAC Name |
cyclohexyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNZCLHYWKEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)ON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337856 | |
Record name | Cyclohexyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl nitrite | |
CAS RN |
5156-40-1 | |
Record name | Cyclohexyl nitrite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5156-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl nitrite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005156401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXYL NITRITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XU02QRLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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